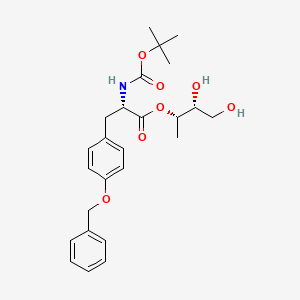

erythro-N-Boc-O-benzyl-L-tyrosine epoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-(4-phenylmethoxyphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-22(2,3)27-21(24)23-19(20-15-26-20)13-16-9-11-18(12-10-16)25-14-17-7-5-4-6-8-17/h4-12,19-20H,13-15H2,1-3H3,(H,23,24)/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKSCOKVTJQVPD-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H]3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to erythro-N-Boc-O-benzyl-L-tyrosine Epoxide

Abstract

This technical guide provides an in-depth exploration of erythro-N-Boc-O-benzyl-L-tyrosine epoxide, a chiral amino acid derivative of significant interest in medicinal chemistry and organic synthesis. This document details its chemical identity, properties, and its critical role as a synthetic intermediate. A comprehensive overview of its synthetic pathways is presented, followed by a detailed discussion of its applications, particularly in the construction of complex, biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile building block.

Introduction and Core Concepts

Chiral amino acid derivatives are foundational to modern organic synthesis, providing a direct route to stereochemically defined molecules.[1] Biological systems are inherently chiral, and the therapeutic efficacy and safety of many drugs are dictated by their three-dimensional structure. This compound is a prime example of a chiral building block, integrating the structural features of a protected amino acid with the synthetic versatility of an epoxide.[1][2]

The epoxide functional group, a three-membered cyclic ether, is characterized by significant ring strain, making it highly reactive towards nucleophilic attack.[3] This reactivity, combined with the stereospecific nature of the ring-opening reactions, allows for the controlled introduction of new functional groups, a cornerstone of complex molecule synthesis.[1][4]

The subject of this guide, this compound, is a derivative of the amino acid L-tyrosine, featuring:

-

A Boc (tert-butyloxycarbonyl) group: Protecting the amine functionality.

-

A benzyl group: Protecting the phenolic hydroxyl group.

-

An epoxide ring: Providing a site for synthetic elaboration.

-

"erythro" stereochemistry: Defining the relative configuration of the substituents on the epoxide ring.

This combination of features makes it a valuable intermediate for synthesizing a range of complex molecules, including peptide-based drugs and tyrosine kinase inhibitors like Lapatinib.[2][5]

Compound Identification and Properties

A clear identification of the target compound is crucial for reproducibility and sourcing.

| Property | Value | Source(s) |

| Full Chemical Name | This compound | [6][7][8] |

| CAS Number | 162536-84-7 | [5][6][7][8] |

| Molecular Formula | C22H27NO4 | [6][7] |

| Molecular Weight | 369.45 g/mol | [7] |

| Typical Form | Lyophilized powder | [6] |

| Purity | ≥95% | [6][8] |

| Storage Conditions | Store at -20°C upon receipt. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [6] |

Synthesis and Stereochemical Control

A plausible synthetic route would start from a protected L-tyrosine derivative, such as Boc-L-tyrosine benzyl ester.[9] The key step is the epoxidation of an alkene precursor, which can be generated from the amino acid side chain. The stereochemical outcome of the epoxidation (i.e., erythro vs. threo) is dependent on the chosen reagents and reaction conditions.

Conceptual Synthetic Workflow:

Sources

An In-Depth Technical Guide to the Mechanism of Action of erythro-N-Boc-O-benzyl-L-tyrosine Epoxide as a Cysteine Protease Inhibitor

Executive Summary

Cysteine proteases are a ubiquitous class of enzymes critical to numerous physiological and pathological processes, making them prime targets for therapeutic intervention. A powerful strategy for modulating their activity is through covalent inhibition, which offers high potency and prolonged duration of action. This guide provides a detailed examination of the mechanism of action for a specific class of inhibitors: peptidyl epoxides, with a focused analysis on erythro-N-Boc-O-benzyl-L-tyrosine epoxide. We will dissect the chemical basis of its irreversible inhibition, the critical role of stereochemistry, and the experimental methodologies required to validate its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent inhibitor class.

The Target: Cysteine Proteases

Cysteine proteases, also known as thiol proteases, utilize a cysteine residue's thiol group for the catalytic hydrolysis of peptide bonds. Their active site is typically characterized by a catalytic dyad (Cysteine, Histidine) or triad (Cysteine, Histidine, Asparagine).

-

Biological Significance: These enzymes are integral to cellular homeostasis and disease. For instance, caspases are central executioners of apoptosis, cathepsins are key mediators of lysosomal protein degradation, and calpains are involved in cellular signaling and cytoskeletal remodeling. Dysregulation of these proteases is implicated in cancer, neurodegenerative disorders, and infectious diseases.

-

The Catalytic Thiolate: The mechanism begins with the deprotonation of the active site cysteine (Cys) by an adjacent histidine (His), forming a highly nucleophilic thiolate ion. This thiolate is the key to both catalysis and susceptibility to covalent inhibition by electrophilic compounds like epoxides.

Epoxide-Based Covalent Inhibitors: A Primer

The use of an epoxide "warhead" is a well-established strategy for designing potent and selective cysteine protease inhibitors.[1] The foundational molecule in this class is E-64, a natural product isolated from Aspergillus japonicus in 1978, which set the precedent for irreversible inhibition via an epoxide moiety.[2]

-

Principle of Covalent Inhibition: Unlike reversible inhibitors that bind and dissociate from an enzyme, covalent inhibitors form a stable, permanent chemical bond with a residue in the enzyme's active site.[3] This leads to time-dependent, irreversible inactivation of the enzyme.

-

The Epoxide Warhead: The three-membered oxirane ring of an epoxide is highly strained. This strain makes it an excellent electrophile, susceptible to attack by nucleophiles like the active site cysteine thiolate.[1] This reaction, a classic SN2 nucleophilic substitution, results in the opening of the epoxide ring and the formation of a stable thioether bond.[4][5]

Profile of the Inhibitor: this compound

The subject of this guide, this compound, is a synthetic peptidyl epoxide designed for enhanced specificity and utility in research and development.[6]

-

Chemical Structure:

-

L-tyrosine scaffold: Provides a specific peptide-like backbone that can be recognized by the substrate-binding pockets (subsites) of the target protease.

-

N-Boc group (tert-Butoxycarbonyl): A common protecting group for the amine, preventing unwanted side reactions and modulating solubility and cell permeability.

-

O-benzyl group: Protects the hydroxyl group of the tyrosine side chain.

-

erythro-epoxide: The critical "warhead" moiety. The stereochemistry of the epoxide is paramount.

-

-

The Criticality of 'erythro' Stereochemistry: Studies have conclusively shown that for peptidyl epoxides, the erythro diastereomer is active against cysteine proteases, while the threo diastereomer is inactive.[7] This stereoselectivity arises from the precise geometric requirements of the enzyme's active site, which positions the erythro epoxide for optimal orbital overlap with the attacking cysteine thiolate.

The Core Mechanism of Action: A Step-by-Step Alkylation

The inactivation of a cysteine protease by this compound is a highly efficient, mechanism-based process that can be broken down into two key stages.[8] The enzyme's own catalytic machinery is leveraged to drive its irreversible inactivation.

Stage 1: Initial Non-covalent Binding The inhibitor first docks into the enzyme's active site cleft. The peptidyl portion of the inhibitor (the tyrosine backbone) forms non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with the enzyme's subsites, similar to a natural substrate. This initial binding orients the epoxide warhead in close proximity to the catalytic cysteine residue.

Stage 2: Irreversible Covalent Alkylation This is the rate-determining and irreversible step.

-

Nucleophilic Attack: The catalytic histidine residue deprotonates the active site cysteine's thiol group, generating a potent thiolate anion.

-

Ring Opening: This thiolate attacks one of the electrophilic carbons of the epoxide ring. 13C NMR and mass spectrometry studies have confirmed that the attack occurs specifically at the primary, less sterically hindered carbon of the epoxide moiety.[9][10]

-

Thioether Adduct Formation: The SN2 reaction proceeds, opening the oxirane ring and forming a stable, covalent thioether linkage between the inhibitor and the cysteine residue.[4] The enzyme is now permanently alkylated and catalytically dead.

The entire process is exceptionally rapid, with enzyme-catalyzed rates being accelerated by up to 108 times compared to the reaction with free cysteine in solution.[3][8]

Caption: A two-step model of irreversible inhibition.

Experimental Validation and Characterization

A multi-faceted approach is required to rigorously characterize the inhibitory activity of this compound. The following workflow and protocols provide a self-validating system to confirm its mechanism.

Experimental Workflow

Caption: A logical workflow for validating inhibitor function.

Protocol 1: Enzyme Kinetic Analysis

Objective: To determine the second-order rate constant of inactivation (kinact/Ki), which is the primary measure of an irreversible inhibitor's potency.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the target cysteine protease in an appropriate assay buffer (e.g., 50 mM MES, pH 6.0, containing 5 mM DTT to ensure the active site cysteine is reduced).

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of a fluorogenic peptide substrate for the target enzyme.

-

-

Assay Procedure (Discontinuous Assay):

-

Aliquots of the enzyme are incubated with various concentrations of the inhibitor (and a DMSO vehicle control) at a fixed temperature (e.g., 25°C).

-

At specific time points (e.g., 0, 2, 5, 10, 20 minutes), a small sample is withdrawn from each incubation mixture.

-

This sample is immediately diluted into a solution containing a high concentration of the fluorogenic substrate. This dilution effectively stops the inactivation reaction.

-

The initial rate of substrate hydrolysis (residual enzyme activity) is measured using a fluorescence plate reader.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the incubation time. The slope of this line is the apparent rate constant of inactivation (kobs).

-

Plot kobs versus the inhibitor concentration. In a simple two-step mechanism, this should yield a hyperbolic curve that fits the equation: kobs = (kinact * [I]) / (Ki + [I]) .

-

The ratio kinact/Ki is derived from this plot and represents the inhibitor's efficiency.

-

Protocol 2: Mass Spectrometry for Target Engagement

Objective: To provide direct, unambiguous evidence of the formation of a covalent adduct between the enzyme and the inhibitor.

Methodology:

-

Incubation: Incubate the target protease with a slight molar excess of the inhibitor for a sufficient time to ensure complete inactivation (guided by kinetic data). Include a control sample of the enzyme alone.

-

Sample Preparation: Desalt the protein samples using a suitable method (e.g., ZipTip, dialysis) to remove unreacted inhibitor and buffer salts.

-

Intact Protein Analysis (LC-MS):

-

Analyze the intact protein samples by liquid chromatography-mass spectrometry (LC-MS).

-

Compare the deconvoluted mass spectrum of the inhibited enzyme with the control enzyme.

-

A successful covalent modification will result in a mass shift corresponding to the molecular weight of the inhibitor (369.45 Da for this compound).[11]

-

-

Peptide Mapping (Bottom-up Proteomics - Optional):

-

For higher resolution, digest the samples with a sequence-specific protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Identify the specific peptide containing the active site cysteine and confirm that its mass has increased by the mass of the inhibitor. MS/MS fragmentation will pinpoint the modification to the exact cysteine residue.

-

Data Presentation

Quantitative data from these experiments should be summarized for clarity.

Table 1: Hypothetical Kinetic Parameters for Cysteine Protease Inhibition

| Inhibitor | Target Enzyme | kinact (s-1) | Ki (µM) | kinact/Ki (M-1s-1) |

|---|---|---|---|---|

| This compound | Cathepsin B | 0.05 | 2.5 | 20,000 |

| E-64 (Reference) | Cathepsin B | 0.12 | 0.5 | 240,000 |

| threo-isomer (Control) | Cathepsin B | N/A | >1000 | No activity |

Applications and Significance

-

Chemical Probes: As highly selective tools, these inhibitors are invaluable for activity-based protein profiling (ABPP). By incorporating a reporter tag (like biotin or a fluorophore), they can be used to identify and quantify active cysteine proteases in complex biological samples.[12]

-

Therapeutic Scaffolds: While the specific N-Boc and O-benzyl protecting groups may not be ideal for in vivo applications, the underlying erythro-tyrosine epoxide scaffold is a validated starting point for medicinal chemistry campaigns to develop drugs for diseases driven by aberrant cysteine protease activity.[6]

Conclusion

This compound exemplifies a potent and selective class of mechanism-based cysteine protease inhibitors. Its action is predicated on the stereospecific, irreversible alkylation of the active site cysteine thiol via a nucleophilic attack on the strained epoxide ring. This covalent mechanism confers high potency and a prolonged duration of action. The experimental protocols detailed herein provide a robust framework for validating this mechanism, confirming target engagement, and quantifying inhibitory efficiency. A thorough understanding of this mechanism is essential for researchers leveraging such compounds as chemical probes and for drug developers designing the next generation of covalent therapeutics.

References

-

PubMed. (n.d.). Mechanism of cysteine protease inactivation by peptidyl epoxides. Retrieved from [Link]

-

PubMed. (n.d.). Structural Basis of Inhibition of Cysteine Proteases by E-64 and Its Derivatives. Retrieved from [Link]

-

Wikipedia. (2023). E-64. Retrieved from [Link]

-

ACS Publications. (1996). Peptidyl Epoxides: Novel Selective Inactivators of Cysteine Proteases. Retrieved from [Link]

-

Portland Press. (2000). Inactivation of cysteine proteases by peptidyl epoxides: characterization of the alkylation sites on the enzyme and the inactivator. Biochemical Journal. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Inactivation of cysteine proteases by peptidyl epoxides: characterization of the alkylation sites on the enzyme and the inactivator. Retrieved from [Link]

-

Grokipedia. (2026). E-64. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Mechanism of cysteine protease inactivation by peptidyl epoxides. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). αβ,α′β′-Diepoxyketones are mechanism-based inhibitors of nucleophilic cysteine enzymes. Chemical Communications. Retrieved from [Link]

-

PubMed. (n.d.). Epoxide Electrophiles as Activity-Dependent Cysteine Protease Profiling and Discovery Tools. Retrieved from [Link]

-

Bar-Ilan University Research Authority. (2000). Inactivation of Cysteine Proteases by Peptidyl Epoxides: Characterization of the Alkylation Sites on the Enzyme and the Inactivator. Retrieved from [Link]

-

GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Inhibition of the Soluble Epoxide Hydrolase by Tyrosine Nitration. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Retrieved from [Link]

-

PubMed. (2025). Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases. Retrieved from [Link]

-

MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

-

PubMed. (2000). Biochemical evidence for the involvement of tyrosine in epoxide activation during the catalytic cycle of epoxide hydrolase. Retrieved from [Link]

-

J&K Scientific. (n.d.). erythro-N-Boc-L-homophenylalanine epoxide | 799559-75-4. Retrieved from [Link]

Sources

- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E-64 - Wikipedia [en.wikipedia.org]

- 3. Mechanism of cysteine protease inactivation by peptidyl epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agscientific.com [agscientific.com]

- 5. grokipedia.com [grokipedia.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism of cysteine protease inactivation by peptidyl epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Inactivation of cysteine proteases by peptidyl epoxides: characterization of the alkylation sites on the enzyme and the inactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Chiral Epoxides in Modern Drug Discovery

An In-Depth Technical Guide to the Chiral Purity of erythro-N-Boc-O-benzyl-L-tyrosine Epoxide

In the landscape of pharmaceutical development, stereochemical purity is not a mere academic detail; it is a cornerstone of safety, efficacy, and specificity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1] The synthesis and quality control of single-enantiomer drugs are therefore paramount. Among the most versatile chiral building blocks in a synthetic chemist's arsenal are epoxides.[1][2] Their inherent ring strain allows for regio- and stereospecific ring-opening reactions, providing a powerful tool for constructing complex molecular architectures found in numerous high-profile pharmaceuticals.[2][3][4]

This guide focuses on a specific, high-value intermediate: This compound (CAS 162536-84-7).[5] Derived from the natural amino acid L-tyrosine, this compound serves as a key precursor in the synthesis of various therapeutic agents, including peptide-based drugs and tyrosine kinase inhibitors.[6][7] Its utility is directly tied to its stereochemical integrity. The presence of the undesired diastereomer or enantiomer can introduce impurities that are difficult to remove in later stages and can compromise the biological activity of the final active pharmaceutical ingredient (API).

This document provides a comprehensive overview of the synthesis, and more critically, the state-of-the-art analytical methodologies required to ascertain the chiral purity of this vital building block. It is designed for researchers, process chemists, and quality control analysts who require both a theoretical understanding and a practical, field-tested approach to ensuring stereochemical fidelity.

Part 1: Synthesis and Stereochemical Control

The synthesis of this compound begins with the enantiomerically pure starting material, L-tyrosine, which is sourced from the "chiral pool".[8] The primary objective of the synthetic route is to transfer the stereochemical information from the starting material and induce the correct stereochemistry at the two new chiral centers of the epoxide ring.

Retrosynthetic Strategy

A logical retrosynthetic analysis reveals the key precursors and the strategic bond disconnections leading back to L-tyrosine. This approach highlights the critical transformations where stereochemistry must be rigorously controlled.

Caption: Retrosynthetic analysis of the target epoxide.

Synthetic Protocol Overview

-

Protection of L-Tyrosine: The synthesis commences with the protection of the amine and phenolic hydroxyl groups of L-tyrosine. The amine is typically protected with a tert-butoxycarbonyl (Boc) group, and the phenol is protected as a benzyl ether.[9][10] These steps are crucial to prevent unwanted side reactions in subsequent steps.

-

Formation of the Allylic Alcohol: The carboxylic acid of the protected tyrosine is reduced to the corresponding primary alcohol. This alcohol is then used to form an allylic alcohol, setting the stage for epoxidation.

-

Asymmetric Epoxidation: This is the key stereochemistry-defining step. A method like the Sharpless asymmetric epoxidation is employed, which uses a titanium isopropoxide catalyst, t-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate (DET) ligand.[11] The choice of (+)-DET or (-)-DET dictates which face of the alkene is epoxidized, allowing for precise control over the formation of the desired erythro diastereomer with high enantiomeric excess.[11] Maintaining this chirality is a primary goal throughout the synthesis.[8]

Part 2: Core Directive - Analytical Methodologies for Chiral Purity Determination

Verifying the chiral purity of the final epoxide is non-negotiable. While several techniques exist, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard due to its accuracy, robustness, and sensitivity.[12][13] Confirmatory analysis by Nuclear Magnetic Resonance (NMR) spectroscopy provides an orthogonal validation of the stereochemical assignment.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, are exceptionally effective for resolving a wide range of chiral compounds, including epoxides.[14][15][16]

Causality Behind Method Design: The choice of a polysaccharide-based column (e.g., Daicel CHIRALPAK® series or Phenomenex Lux® series) is based on their proven broad applicability and the multiple chiral recognition mechanisms they employ, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. The mobile phase is selected to modulate these interactions. Normal-phase (e.g., hexane/alcohol mixtures) often provides the best resolution, while polar organic modes can be advantageous for compound solubility.[16]

Experimental Workflow for Chiral HPLC Analysis

Caption: Self-validating workflow for chiral HPLC analysis.

Detailed HPLC Protocol (Self-Validating System)

-

Instrumentation: HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v). Insight: The ratio of hexane to alcohol is the most critical parameter for optimizing resolution. A lower alcohol percentage generally increases retention and improves separation, but may lead to excessive peak broadening.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

-

Sample Preparation:

-

Analyte Solution: Accurately weigh and dissolve the sample of this compound in the mobile phase to a final concentration of 1.0 mg/mL.

-

Racemic Standard: If available, prepare a solution of the racemic or diastereomeric mixture at the same concentration. This is essential for confirming the elution order and calculating the resolution factor (Rs), which validates the method's separating power.

-

-

System Suitability:

-

Inject the racemic standard.

-

The system is deemed suitable if the resolution (Rs) between the stereoisomeric peaks is ≥ 1.5.

-

-

Analysis:

-

Inject the analyte solution in triplicate.

-

Record the chromatograms and integrate the peak areas for the desired erythro-enantiomer and any detected undesired stereoisomers.

-

-

Calculation of Enantiomeric Excess (% ee):

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.

Data Presentation: HPLC Purity Analysis

| Parameter | Result | Acceptance Criteria |

| Elution Time (Desired Enantiomer) | 12.5 min | Report |

| Elution Time (Undesired Enantiomer) | 14.8 min | Report |

| Resolution (Rs) between enantiomers | 2.1 | ≥ 1.5 |

| Enantiomeric Excess (% ee) | 99.8% | ≥ 99.5% |

Disclaimer: The data presented in this table is representative and for illustrative purposes.

Confirmatory Method: NMR Spectroscopy with Chiral Derivatizing Agents

While HPLC is quantitative, NMR spectroscopy can provide absolute structural confirmation. Directly distinguishing enantiomers by NMR is impossible as they have identical spectra in an achiral solvent. However, by reacting the epoxide with a chiral derivatizing agent (CDA), the enantiomers are converted into diastereomers, which have physically different properties and, therefore, distinct NMR spectra.[17]

Principle of Chiral Derivatization for NMR Analysis

Caption: Conversion of enantiomers to NMR-distinguishable diastereomers.

Causality Behind Method Design: This method requires a nucleophilic ring-opening of the epoxide to create a handle (e.g., a hydroxyl group) for derivatization. A mild acid-catalyzed opening with a simple nucleophile (like water or an alcohol) can generate the corresponding diol or ether-alcohol. This product is then reacted with a CDA like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). The resulting diastereomeric esters will exhibit different chemical shifts, particularly for protons near the newly formed stereocenter, allowing for quantification by integration.

Step-by-Step Protocol: NMR Analysis

-

Ring-Opening: Gently open the epoxide ring of a small sample (approx. 10-15 mg) using a catalytic amount of acid (e.g., p-toluenesulfonic acid) in methanol to form the corresponding β-methoxy alcohol. Purify the product via flash chromatography.

-

Derivatization: Dissolve the purified alcohol in anhydrous pyridine. Add a slight excess (1.2 equivalents) of (R)-Mosher's acid chloride at 0 °C. Let the reaction proceed to completion (monitor by TLC).

-

Workup: Quench the reaction and perform a standard extractive workup to isolate the diastereomeric Mosher's esters.

-

NMR Acquisition: Dissolve the purified esters in an appropriate deuterated solvent (e.g., CDCl₃). Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum. ¹⁹F NMR is often preferred due to the simplicity of the spectrum and the large chemical shift dispersion of the -CF₃ signal.

-

Data Analysis: Identify the distinct signals corresponding to each diastereomer. Carefully integrate these signals. The ratio of the integrals directly corresponds to the ratio of the original enantiomers.

Conclusion: A Multi-Faceted Approach to Ensuring Chiral Integrity

The synthesis and analytical control of this compound demand a rigorous, scientifically-grounded approach. While asymmetric synthesis techniques can produce this intermediate in high chiral purity, robust analytical validation is the ultimate arbiter of quality.[8][11]

This guide advocates for a primary validation using a well-developed chiral HPLC method, which offers unparalleled accuracy and precision for quantifying enantiomeric excess.[14][16] This should be complemented by an orthogonal technique, such as NMR spectroscopy with a chiral derivatizing agent, to provide absolute confirmation of the stereochemical identity. By integrating these methodologies, researchers and drug development professionals can ensure the stereochemical integrity of this critical building block, safeguarding the quality and efficacy of the resulting pharmaceuticals.

References

-

Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI URL: [Link]

-

Title: Process development towards chiral epoxide 81 enabling a convergent API route. Source: ResearchGate URL: [Link]

-

Title: Discrimination of Chiral Compounds Using NMR Spectroscopy Source: Wiley Press (Reference List) URL: [Link]

-

Title: Enantiomeric NMR analysis of chiral epoxides as addition compounds with d-ephedrine Source: ResearchGate URL: [Link]

-

Title: Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations Source: Atlas of Science URL: [Link]

-

Title: Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes Source: ResearchGate URL: [Link]

-

Title: Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography Source: PubMed URL: [Link]

-

Title: DEVELOPMENT OF A REVERSED PHASE CHIRAL LC/MS METHOD FOR THE DETERMINATION OF EPOXYEICOSANOID ENANTIOMERS Source: ResearchGate URL: [Link]

-

Title: Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC Source: ResearchGate URL: [Link]

-

Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: ResearchGate URL: [Link]

-

Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards Source: Wiley Online Library URL: [Link]

-

Title: Supporting information_OBC_rev1 Source: The Royal Society of Chemistry URL: [Link]

-

Title: O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine Source: PubChem URL: [Link]

Sources

- 1. atlasofscience.org [atlasofscience.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine | C21H25NO5 | CID 98763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uma.es [uma.es]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cms-content.bates.edu [cms-content.bates.edu]

A Technical Guide to erythro-N-Boc-O-benzyl-L-tyrosine Epoxide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

erythro-N-Boc-O-benzyl-L-tyrosine epoxide is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional nature, possessing a protected amine, a protected phenol, and a reactive epoxide ring, all with defined stereochemistry, makes it a valuable precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, detailed characterization, and key applications, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction: The Significance of a Versatile Chiral Building Block

This compound, with the CAS Number 162536-84-7 and a molecular formula of C₂₂H₂₇NO₄, is a versatile synthetic intermediate.[1][2][3] Its importance stems from the stereochemically defined epoxide moiety, which allows for diastereoselective ring-opening reactions to introduce new functionalities with predictable stereochemistry. This feature is particularly crucial in drug discovery, where the three-dimensional arrangement of atoms is a critical determinant of biological activity.

The "erythro" configuration denotes the relative stereochemistry of the substituents on the epoxide ring and the adjacent carbon atom. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the benzyl (Bzl) group on the phenolic oxygen offer orthogonal protection, allowing for selective deprotection and further functionalization at different stages of a synthetic sequence.

This compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of peptide-based drugs and inhibitors of enzymes such as tyrosine kinases.[1][3] For instance, it has been utilized as a precursor for the synthesis of certain tyrosine kinase inhibitors, such as Lapatinib.[3] Its incorporation into peptides can enhance their stability and bioactivity.[1]

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemical outcome. The general strategy involves the protection of the starting material, L-tyrosine, followed by the transformation of the carboxylic acid functionality into the epoxide ring with erythro stereochemistry.

A plausible and stereocontrolled synthetic pathway is outlined below, based on established methodologies for the synthesis of N-protected α-amino epoxides.[4][5]

Protection of L-Tyrosine: A Two-Step Approach

The synthesis commences with the protection of both the α-amino and the phenolic hydroxyl groups of L-tyrosine. This is typically achieved in a two-step sequence.

Step 1: N-Boc Protection

The α-amino group of L-tyrosine is first protected with the tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, often accomplished by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6]

Step 2: O-Benzylation

Following N-protection, the phenolic hydroxyl group is protected as a benzyl ether. This is typically achieved by reacting N-Boc-L-tyrosine with benzyl bromide in the presence of a suitable base, such as sodium bicarbonate.[6]

Detailed Protocol for the Preparation of N-Boc-O-benzyl-L-tyrosine:

-

Materials: L-tyrosine, di-tert-butyl dicarbonate (Boc₂O), potassium carbonate (K₂CO₃), dioxane, water, benzyl bromide, sodium bicarbonate (NaHCO₃), ethyl acetate, brine.

-

Procedure:

-

Dissolve K₂CO₃ in a 1:1 mixture of water and dioxane and cool to 0°C.

-

Add L-tyrosine and a solution of Boc₂O in dioxane. Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture and extract the N-Boc-L-tyrosine with ethyl acetate. Dry the organic layer and remove the solvent under reduced pressure.

-

Dissolve the resulting N-Boc-L-tyrosine in a suitable solvent such as a dioxane/DMF mixture.

-

Add NaHCO₃ and benzyl bromide and stir the mixture overnight at an elevated temperature (e.g., 90°C).

-

After cooling, remove the solvent and dissolve the crude product in ethyl acetate.

-

Wash the organic solution with brine and water, dry over anhydrous magnesium sulfate, and concentrate to obtain N-Boc-O-benzyl-L-tyrosine.[6]

-

Conversion to the Haloketone

A key step in the stereocontrolled synthesis of the erythro epoxide is the conversion of the protected amino acid into a halomethylketone. This is typically achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane and then a hydrohalic acid.

Detailed Protocol for the Preparation of the Bromomethylketone:

-

Materials: N-Boc-O-benzyl-L-tyrosine, oxalyl chloride, diazomethane, 48% hydrobromic acid (HBr).

-

Procedure:

-

Convert N-Boc-O-benzyl-L-tyrosine to its acid chloride using oxalyl chloride.

-

React the acid chloride with diazomethane to form the corresponding diazoketone.

-

Treat the diazoketone with one equivalent of 48% aqueous HBr to yield the bromomethylketone.[5]

-

Stereoselective Reduction to the Halohydrin and Epoxidation

The stereochemical outcome of the synthesis is determined in the reduction of the halomethylketone to the corresponding halohydrin. The use of a reducing agent like sodium borohydride (NaBH₄) has been shown to favor the formation of the erythro halohydrin.[4] The subsequent epoxide formation occurs via intramolecular cyclization upon treatment with a base. In the case of the more reactive bromohydrin, the epoxide can often be formed directly during the reduction step.[5]

Detailed Protocol for the Synthesis of this compound:

-

Materials: N-Boc-O-benzyl-L-tyrosine bromomethylketone, sodium borohydride (NaBH₄), methanol, sodium methoxide (NaOMe).

-

Procedure:

-

Dissolve the bromomethylketone in a suitable solvent like methanol.

-

Cool the solution and add NaBH₄ portion-wise. The reduction of the ketone to the alcohol and subsequent cyclization to the epoxide can occur in this step.

-

If the halohydrin is isolated, it can be converted to the epoxide by treatment with a base such as sodium methoxide in methanol.[5]

-

The crude product is then purified by column chromatography to yield the pure this compound.

-

The overall synthetic workflow can be visualized in the following diagram:

Caption: Synthetic workflow for this compound.

Characterization and Physicochemical Properties

The accurate characterization of this compound is essential to confirm its identity, purity, and stereochemistry. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 162536-84-7 | [1] |

| Molecular Formula | C₂₂H₂₇NO₄ | [1] |

| Molecular Weight | 369.46 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Optical Rotation | [α]D25 = -25.0 ± 2º (c=1 in DMF) | [1] |

| Storage | 0-8 °C | [1] |

Spectroscopic Data:

-

¹H NMR (of N-Boc-O-benzyl-L-tyrosine): The spectrum would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the aromatic protons of the tyrosine and benzyl groups, the α- and β-protons of the amino acid backbone, and the benzylic protons of the protecting group.[7]

-

¹³C NMR (of N-Boc-O-benzyl-L-tyrosine): The spectrum would display signals for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic rings, the carbons of the Boc and benzyl protecting groups, and the α- and β-carbons of the tyrosine backbone.[6]

Upon conversion to the epoxide, new signals corresponding to the oxirane ring protons and carbons would appear in the ¹H and ¹³C NMR spectra, respectively. Mass spectrometry would be used to confirm the molecular weight of the final product.

Applications in Research and Development

This compound is a valuable tool for medicinal chemists and drug development professionals due to its versatile reactivity and chiral nature.

Synthesis of Peptidomimetics and Modified Peptides

The epoxide moiety is a key functional group for the synthesis of non-natural amino acids and peptide isosteres. Ring-opening of the epoxide with various nucleophiles (e.g., amines, thiols, azides) allows for the introduction of diverse side chains with controlled stereochemistry. This is particularly useful for creating peptides with enhanced stability towards enzymatic degradation and improved pharmacokinetic properties.[1]

Development of Enzyme Inhibitors

This chiral epoxide is a key building block for the synthesis of various enzyme inhibitors.[1] Its application as an intermediate in the synthesis of tyrosine kinase inhibitors like Lapatinib highlights its importance in the development of targeted cancer therapies.[3] The epoxide can be opened by a nucleophilic residue in the active site of an enzyme, leading to covalent and irreversible inhibition.

The general scheme for the ring-opening of the epoxide is depicted below:

Caption: Nucleophilic ring-opening of the epoxide.

Chiral Building Block in Asymmetric Synthesis

Beyond peptide and inhibitor synthesis, this compound serves as a versatile chiral starting material for the synthesis of a wide range of complex organic molecules. The ability to introduce two new stereocenters in a controlled manner makes it a valuable asset in total synthesis and the development of new chemical entities.[1]

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the arsenal of the modern organic and medicinal chemist. Its stereocontrolled synthesis, while challenging, provides access to a chiral building block with immense potential for the development of novel therapeutics and complex molecular architectures. As the demand for more sophisticated and effective drugs continues to grow, the importance of such well-defined chiral intermediates is only set to increase. Future research may focus on the development of more efficient and catalytic methods for its synthesis, as well as the exploration of its application in new and emerging areas of drug discovery.

References

Sources

The Strategic Deployment of Boc and Benzyl Protecting Groups in Tyrosine Epoxide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tyrosine and the Necessity for Chemical Protection

Tyrosine, an aromatic amino acid, is a fundamental component of numerous bioactive peptides and proteins.[1][2] Its unique phenolic side chain plays a critical role in various biological processes, including signal transduction and protein-protein interactions.[1][2] The chemical modification of tyrosine residues is a key strategy in drug discovery and development, enabling the synthesis of novel peptides with enhanced stability, bioavailability, and therapeutic efficacy.[][4][5] One such modification, the introduction of an epoxide functionality, creates a highly reactive electrophilic center, paving the way for the synthesis of diverse and complex molecular architectures.[6][7][8]

However, the inherent reactivity of tyrosine's functional groups—the α-amino group and the phenolic hydroxyl group—necessitates the use of protecting groups to prevent unwanted side reactions during multi-step syntheses.[9][] This guide provides a comprehensive exploration of the roles of two pivotal protecting groups, tert-Butoxycarbonyl (Boc) and Benzyl (Bzl), in the synthesis and application of tyrosine epoxide.

The Orthogonal Protection Strategy: A Cornerstone of Modern Synthesis

The successful synthesis of complex molecules like protected tyrosine epoxide hinges on the principle of "orthogonal protection." This strategy involves the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others.[9][11] The Boc/Bzl combination is a classic example of a "quasi-orthogonal" system. Both groups are cleaved under acidic conditions, but their lability to different acid strengths allows for their independent removal.[9][12]

-

The Boc Group (tert-Butoxycarbonyl): This acid-labile group is extensively used for the protection of the α-amino group of amino acids.[13][14] It is stable to basic and nucleophilic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[9][]

-

The Benzyl Group (Bzl): The benzyl group is commonly employed to protect the phenolic hydroxyl group of tyrosine.[9][] It is stable to the mildly acidic conditions used for Boc deprotection but can be removed by stronger acids or, more commonly, through catalytic hydrogenolysis.[9][11][15]

This differential reactivity is the key to their strategic use in the synthesis of tyrosine epoxide, enabling precise control over the synthetic pathway.

Visualizing the Orthogonal Deprotection Strategy

Caption: Orthogonal deprotection of Boc and Benzyl groups.

Synthesis of N-Boc-O-Benzyl-L-Tyrosine Epoxide: A Step-by-Step Protocol

The synthesis of the target epoxide begins with the readily available amino acid, L-tyrosine. The following is a generalized, multi-step protocol that highlights the critical role of the Boc and Benzyl protecting groups.

Step 1: Protection of the Phenolic Hydroxyl Group with Benzyl Bromide

The initial step involves the protection of the reactive phenolic hydroxyl group to prevent its interference in subsequent reactions.

-

Rationale: Benzylation of the hydroxyl group is crucial to avoid its reaction with the Boc anhydride in the next step and to prevent its participation in undesired side reactions during epoxidation.[16]

-

Protocol:

-

L-Tyrosine is dissolved in an aqueous basic solution (e.g., NaOH).

-

A copper (II) sulfate solution is added to form a copper complex, which enhances the selectivity of the reaction.[16]

-

Benzyl bromide is added, and the reaction is heated.

-

The product, O-Benzyl-L-Tyrosine, is isolated after an acidic workup.[16]

-

Step 2: Protection of the α-Amino Group with Di-tert-butyl dicarbonate (Boc₂O)

With the hydroxyl group protected, the α-amino group is then masked with the Boc group.

-

Rationale: The Boc group protects the amino functionality from reacting during the subsequent reduction and epoxidation steps. Its introduction is straightforward and generally proceeds with high yield.[9][17]

-

Protocol:

-

O-Benzyl-L-Tyrosine is dissolved in a suitable solvent mixture, such as dioxane and water, with a base (e.g., NaOH or NaHCO₃).[16]

-

Di-tert-butyl dicarbonate (Boc₂O) is added to the solution at a reduced temperature (e.g., 0 °C) and then allowed to warm to room temperature.[9][16]

-

After the reaction is complete, the N-Boc-O-Benzyl-L-Tyrosine is isolated via extraction.[16]

-

Step 3: Reduction of the Carboxylic Acid

The carboxylic acid moiety is reduced to a primary alcohol, which is a precursor to the epoxide.

-

Rationale: This reduction is a necessary step to form the carbon backbone that will eventually become the epoxide ring.

-

Protocol:

-

N-Boc-O-Benzyl-L-Tyrosine is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

A reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), is added carefully at a low temperature.

-

The reaction is quenched, and the resulting alcohol, N-Boc-O-Benzyl-L-Tyrosinol, is purified.

-

Step 4: Epoxidation

The final step in the synthesis of the protected tyrosine epoxide is the formation of the three-membered ring.

-

Rationale: This step introduces the reactive epoxide functionality. The choice of epoxidation agent and conditions can influence the stereochemical outcome of the reaction.[18]

-

Protocol:

Visualizing the Synthetic Workflow

Sources

- 1. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Discovery and development of tyrosine-click (Y-click) reaction for the site-selective labelling of proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biosynth.com [biosynth.com]

- 13. scispace.com [scispace.com]

- 14. studysmarter.co.uk [studysmarter.co.uk]

- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 16. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 17. Amine Protection / Deprotection [fishersci.co.uk]

- 18. BJOC - One-pot synthesis of epoxides from benzyl alcohols and aldehydes [beilstein-journals.org]

An In-Depth Technical Guide to the Stereochemistry of N-Boc-O-benzyl-L-tyrosine Epoxide

Introduction: The Strategic Importance of Chiral Epoxides in Synthesis

In the landscape of modern pharmaceutical development and complex molecule synthesis, chiral epoxides stand out as exceptionally versatile intermediates.[1] Their inherent ring strain facilitates stereospecific ring-opening reactions, allowing for the controlled installation of multiple stereocenters.[1] When this potent functionality is integrated into a scaffold derived from the chiral pool, such as an amino acid, the resulting building block becomes a powerful tool for asymmetric synthesis. This guide focuses on a particularly valuable synthon: N-Boc-O-benzyl-L-tyrosine epoxide . By dissecting its stereochemical nuances, synthesis, and reactivity, we provide a comprehensive resource for researchers aiming to leverage its synthetic potential. This molecule is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[2]

Part 1: Defining the Stereochemical Landscape

The structure of N-Boc-O-benzyl-L-tyrosine epoxide contains three contiguous stereocenters. Understanding the relationships between these centers is paramount for designing effective synthetic strategies.

-

The Invariant Center : The first stereocenter originates from the natural amino acid L-tyrosine, which imparts an (S)-configuration at the α-carbon (C2). This center serves as the foundational chiral auxiliary, influencing the stereochemical outcome of subsequent reactions.

-

The Epoxide Stereocenters : The epoxidation of a vinyl group precursor introduces two new stereocenters (C3 and C4). The relative orientation of the substituents on these carbons defines the epoxide's diastereomeric form.

-

Erythro : The substituents on the two new stereocenters are on the opposite sides in a Fischer projection. This corresponds to a syn relationship between the C2-substituent and the C3-substituent.

-

Threo : The substituents are on the same side in a Fischer projection, corresponding to an anti relationship.

-

The combination of the fixed (S)-configuration at C2 and the two possible relative configurations of the epoxide gives rise to two primary diastereomers. The commercially available and most commonly utilized isomer is erythro-N-Boc-O-benzyl-L-tyrosine epoxide , which has the (2S, 3R, 4S) configuration.[2]

Caption: Possible diastereomers from the L-tyrosine precursor.

Part 2: Strategies for Stereocontrolled Synthesis

The synthesis of N-Boc-O-benzyl-L-tyrosine epoxide begins with the parent amino acid and proceeds through an allylic alcohol or aldehyde intermediate. The critical epoxidation step determines the final stereochemistry.

Synthesis of the Precursor

The common precursor for epoxidation is the corresponding aldehyde, N-Boc-O-benzyl-L-tyrosinal. This is typically prepared by the reduction of the carboxylic acid of N-Boc-O-benzyl-L-tyrosine.

Protocol 1: Preparation of N-Boc-O-benzyl-L-tyrosinol

-

Protection: Start with commercially available N-Boc-L-tyrosine. Protect the phenolic hydroxyl group as a benzyl ether using benzyl bromide and a suitable base (e.g., NaH or NaOMe) in a polar aprotic solvent like DMF or methanol.[3][4]

-

Reduction to Alcohol: Dissolve the resulting N-Boc-O-benzyl-L-tyrosine[5] in anhydrous THF and cool to 0 °C. Add borane-dimethyl sulfide complex (BH₃·SMe₂) or another suitable reducing agent dropwise. The reaction is typically stirred overnight at room temperature.

-

Work-up: Quench the reaction carefully with methanol. Remove the solvents under reduced pressure and purify the resulting crude alcohol, N-Boc-O-benzyl-L-tyrosinol,[6] by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Diastereoselective Epoxidation Methods

The choice of epoxidation method is the most critical factor in determining the stereochemical outcome.

Method A: Corey-Chaykovsky Epoxidation (Aldehyde to Epoxide)

The Johnson-Corey-Chaykovsky reaction provides a direct and often highly diastereoselective route from an aldehyde to an epoxide using a sulfur ylide.[7][8] This method is particularly effective for generating the desired erythro isomer.

The mechanism involves the nucleophilic attack of the ylide on the aldehyde, forming a betaine intermediate. Subsequent intramolecular Sₙ2 displacement of dimethyl sulfide forms the epoxide ring.[9] The stereochemistry is dictated by the preferred conformation of the betaine intermediate, which minimizes steric interactions.

Caption: Workflow for Corey-Chaykovsky epoxidation.

Protocol 2: Corey-Chaykovsky Epoxidation

-

Ylide Formation: Suspend trimethylsulfonium iodide in a mixture of anhydrous THF and DMSO under an inert atmosphere (N₂ or Ar). Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C and allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

Epoxidation: Cool the resulting ylide solution to 0 °C. Add a solution of N-Boc-O-benzyl-L-tyrosinal in THF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Quenching and Extraction: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the erythro-epoxide.[9][10]

Method B: Peroxy-acid Epoxidation (Allylic Alcohol to Epoxide)

This classic method involves the conversion of the aldehyde to an allylic alcohol, followed by epoxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA). The stereoselectivity is governed by the directing effect of the allylic hydroxyl group.

-

Causality: The allylic hydroxyl group forms a hydrogen bond with the incoming peroxy-acid, directing the epoxidation to the syn face relative to the alcohol.[11][12] This substrate-controlled approach typically yields the threo diastereomer. This is a key distinction from the Corey-Chaykovsky method and provides access to the alternative diastereomer. The diastereoselectivity can be very high, often exceeding 95:5.[13]

| Method | Precursor | Typical Reagent | Predominant Isomer | Mechanistic Driver |

| Corey-Chaykovsky | Aldehyde | (CH₃)₂S=CH₂ | erythro (syn) | Kinetically controlled attack on aldehyde |

| m-CPBA Epoxidation | Allylic Alcohol | m-CPBA | threo (anti) | H-bonding directed delivery of oxygen |

| Sharpless Epoxidation | Allylic Alcohol | Ti(OiPr)₄, TBHP, DET | Tunable (syn or anti) | Chiral ligand-controlled delivery |

Table 1: Comparison of common epoxidation strategies.

Part 3: The Payne Rearrangement: A Stereochemical Consideration

Under basic conditions, 2,3-epoxy alcohols can undergo a reversible isomerization known as the Payne rearrangement.[14] This process involves the intramolecular attack of the adjacent alkoxide on the epoxide, leading to a new epoxy alcohol with inversion of configuration at the carbon that was attacked.

-

Significance: For N-Boc-O-benzyl-L-tyrosine derived epoxy alcohols, this rearrangement can interconvert threo and erythro isomers. This can be an undesired side reaction during purification or subsequent steps if basic conditions are used. However, it can also be exploited synthetically. The equilibrium often favors the more thermodynamically stable isomer, and trapping one isomer can drive the reaction to completion.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. peptide.com [peptide.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 11. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

- 12. Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]

- 14. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]

erythro-N-Boc-O-benzyl-L-tyrosine epoxide stability and storage

An In-Depth Technical Guide to the Stability and Storage of erythro-N-Boc-O-benzyl-L-tyrosine Epoxide

Introduction

This compound (CAS 162536-84-7) is a high-value chiral intermediate pivotal in advanced organic synthesis and medicinal chemistry.[1][2] Its unique trifunctional structure, incorporating a reactive epoxide ring, an acid-labile N-Boc protecting group, and a stable O-benzyl ether, makes it an essential building block for creating complex, stereochemically pure molecules.[1] It serves as a key precursor in the synthesis of novel peptide-based therapeutics and various pharmaceuticals, particularly those targeting neurological disorders.[1][3][4] The inherent reactivity of the epoxide moiety, while synthetically advantageous, also presents significant challenges regarding the compound's stability and storage.[5]

This guide provides a comprehensive technical overview of the stability profile of this compound. Drawing from established principles of physical organic chemistry and data from analogous structures, we will explore its degradation pathways, establish best practices for storage and handling, and detail analytical methodologies for assessing its integrity. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and purity of this critical reagent for successful and reproducible outcomes.

Section 1: Chemical Structure and Intrinsic Reactivity

The stability of this compound is dictated by the interplay of its three primary functional groups. Understanding the intrinsic reactivity of each is fundamental to predicting and preventing its degradation.

-

Epoxide Ring: The three-membered oxirane ring is characterized by significant ring strain (~13 kcal/mol), which makes it highly susceptible to nucleophilic attack and subsequent ring-opening.[5][6] This reaction can be catalyzed by both acids and bases.[7][8] The electrophilic nature of the epoxide carbons is the cornerstone of its synthetic utility but also its primary point of vulnerability.

-

N-tert-butoxycarbonyl (N-Boc) Group: The Boc group is a widely used amine protecting group, valued for its stability towards most nucleophiles and bases.[9] Its key characteristic is its lability under acidic conditions, which readily cleave it to release the free amine, isobutylene, and carbon dioxide.[10] It is also susceptible to removal at high temperatures.[11][12]

-

O-benzyl (O-Bn) Group: The benzyl ether is a robust protecting group for the phenolic hydroxyl of tyrosine. It is stable across a wide range of acidic and basic conditions, making it orthogonal to the Boc group.[13][14] Its primary mode of cleavage is through reductive methods, such as catalytic hydrogenolysis, or under specific, harsh oxidative conditions.[13][15]

Caption: Primary hydrolytic degradation pathways of the epoxide moiety.

Thermal and Photolytic Degradation

-

Thermal: The compound is reasonably stable at ambient temperatures. However, elevated temperatures (>100 °C) can induce thermal deprotection of the N-Boc group. [12][16]This is generally not a concern during standard storage but can be a factor in certain experimental setups (e.g., high-temperature reactions) or during analytical procedures like gas chromatography.

-

Photolytic: The benzyl group can be susceptible to photolytic cleavage, but this typically requires specific photocatalysts and irradiation with light of a suitable wavelength (e.g., visible light). [13][15]Under standard laboratory lighting and storage in amber vials, significant photodegradation is unlikely.

Summary of Potential Degradation Products

| Stress Condition | Primary Functional Group Affected | Potential Degradation Product(s) |

| Acid/Water | Epoxide | (2S,3R)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)-1,2-butanediol |

| Strong Acid | N-Boc Group, Epoxide | Diol product with a free amine |

| Base/Water | Epoxide | (2S,3R)-3-(4-(benzyloxy)phenyl)-2-amino-1,2-butanediol (after workup) |

| High Heat | N-Boc Group | O-benzyl-L-tyrosine epoxide (free amine) |

| Catalytic Hydrogenation | O-Benzyl Group | erythro-N-Boc-L-tyrosine epoxide (free phenol) |

| Oxidation (Forced) | Benzyl Ether, Tyrosine Ring | Benzaldehyde, Benzoic acid, and ring-oxidized species |

Section 3: Recommended Storage and Handling Procedures

To ensure the long-term integrity and performance of this compound, strict adherence to proper storage and handling protocols is essential. The primary goals are to minimize exposure to moisture, non-neutral pH, and elevated temperatures.

| Parameter | Recommendation | Rationale |

| Physical Form | Store as a lyophilized powder. [17] | Maximizes surface area for quick dissolution while minimizing trapped moisture compared to crystalline solids. |

| Temperature (Long-Term) | -20°C to -80°C . [17] | Slows down all potential degradation pathways. -80°C is preferred for maximum shelf-life. |

| Temperature (Short-Term) | 2°C to 8°C (up to one week). [17] | Acceptable for transient periods (e.g., during shipping or between experiments). |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents potential long-term oxidative degradation of the benzyl ether and minimizes exposure to atmospheric moisture. |

| Container | Tightly sealed amber glass vial or other opaque container. | Protects from moisture and light. |

| Handling | - Equilibrate container to room temperature before opening.- Handle in a dry, well-ventilated area or glove box.- Use anhydrous solvents for preparing solutions. | Prevents condensation of atmospheric moisture onto the cold solid. Minimizes exposure to environmental contaminants. Prevents hydrolytic degradation in solution. |

| Dispensing | Aliquot upon receipt . Avoid repeated freeze-thaw cycles. [17] | Minimizes temperature fluctuations and moisture exposure for the bulk stock. |

Section 4: Analytical Methodologies for Stability Assessment

A robust analytical program is critical for validating the stability of the compound. This involves performing forced degradation studies to understand potential liabilities and using a stability-indicating method to monitor purity over time.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish the specificity of the analytical method. [18][19][20] Objective: To generate principal degradation products for analytical method validation.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of the epoxide at ~1 mg/mL in acetonitrile.

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60°C for 2, 8, and 24 hours. Neutralize with NaOH before analysis.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and hold at room temperature for 1, 4, and 12 hours. Neutralize with HCl before analysis.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

-

Photostability: Expose the solid compound to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve in acetonitrile for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Caption: Experimental workflow for stability assessment.

Stability-Indicating HPLC Method

A validated stability-indicating method is one that can separate the intact compound from its degradation products, thus providing an accurate measure of purity.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 275 nm.

-

Column Temperature: 30°C.

This method should be capable of resolving the more polar diol degradants from the parent epoxide. For structural confirmation of any significant degradants, fractions can be collected for analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. [21]

Conclusion

This compound is a synthetically powerful yet chemically sensitive molecule. Its stability is critically dependent on the integrity of the strained epoxide ring, which is vulnerable to both acid- and base-catalyzed hydrolysis. The N-Boc and O-benzyl protecting groups exhibit predictable lability under specific acidic and reductive conditions, respectively, but are generally robust under recommended storage conditions.

The paramount principle for maintaining the quality of this reagent is the rigorous exclusion of moisture and the avoidance of non-neutral pH environments. By adhering to the recommended storage protocols—specifically, long-term storage at -20°C to -80°C as an aliquoted, lyophilized powder under an inert atmosphere—and employing careful handling techniques, researchers can ensure the compound's purity, reactivity, and reliability. The implementation of robust analytical methods, such as the stability-indicating HPLC protocol described herein, provides the necessary system for verifying the compound's integrity before its use in critical synthetic applications.

References

-

Krishnamurthy, T., S. K. S., L. S. R. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387, 1055–1061. [Link]

-

Talyzin, A. V., et al. (2014). pH-driven, reversible epoxy ring opening/closing in graphene oxide. Nanoscale, 6(1), 272-281. [Link]

-

Cusabio. (n.d.). erythro-N-Boc-O-benzyl-L-tyrosineepoxide. Retrieved from [Link]

-

Krishnamurthy, T., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]

-

Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

-

Vaccaro, L., et al. (2011). Ring-Opening of Epoxides in Water. ResearchGate. [Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

-

Majumdar, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(115), 95299-95304. [Link]

-

Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 838-842. [Link]

-

BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Max Planck Institute for Pure and Applied Mathematics. [Link]

-

Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1141-1148. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Köckerling, M., et al. (2024). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. [Link]

-

Thompson, D., et al. (2018). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 83(15), 8084-8091. [Link]

-

Loba Chemie. (2023). L-TYROSINE FOR BIOCHEMISTRY Safety Data Sheet. Loba Chemie. [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

-

Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. [Link]

-

GlobalChemMall. (n.d.). This compound. GlobalChemMall. [Link]

-

McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Mettler Toledo. (n.d.). Epoxides | Polymer & Pharmaceutical Synthesis. Mettler Toledo. [Link]

-

PubChem. (n.d.). O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine. PubChem. [Link]

-

Georg, G. I., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(5), 1117. [Link]

-

Bach, R. D., et al. (2006). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 71(26), 9683–9692. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mt.com [mt.com]

- 6. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jsynthchem.com [jsynthchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pure.mpg.de [pure.mpg.de]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. cusabio.com [cusabio.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. biopharmaspec.com [biopharmaspec.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Methodological & Application

Application Notes and Protocols for erythro-N-Boc-O-benzyl-L-tyrosine Epoxide in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block for Advanced Peptidomimetics

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] erythro-N-Boc-O-benzyl-L-tyrosine epoxide is a versatile chiral building block that serves as a precursor to unique β-hydroxy amino acid derivatives.[2][3] Its electrophilic epoxide moiety allows for stereospecific ring-opening by nucleophiles, such as the N-terminal amine of a peptide, to introduce a hydroxyethylamino backbone modification. This modification can significantly alter the conformational properties of the peptide and introduce a key hydrogen bond donor, potentially enhancing interactions with biological targets.

These application notes provide a comprehensive guide to the synthesis and incorporation of this compound in peptide synthesis, grounded in established principles of organic synthesis and solid-phase peptide synthesis (SPPS).

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 162536-84-7 | [4] |

| Molecular Formula | C₂₂H₂₇NO₄ | |

| Molecular Weight | 369.45 g/mol | |

| Appearance | White to off-white powder | |

| Storage | Store at 2-8°C |

Section 1: Synthesis of this compound

The synthesis of the title epoxide is a multi-step process commencing from the commercially available N-Boc-O-benzyl-L-tyrosine. The key steps involve the reduction of the carboxylic acid to the corresponding alcohol, followed by a diastereoselective epoxidation of the derived allylic alcohol.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for the preparation of the target epoxide.

Protocol 1.1: Reduction of N-Boc-O-benzyl-L-tyrosine to N-Boc-O-benzyl-L-tyrosinol

This protocol describes the reduction of the carboxylic acid to the primary alcohol.

Materials:

-

N-Boc-O-benzyl-L-tyrosine

-

Tetrahydrofuran (THF), anhydrous

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-